2-Methylphenyl 2,4,5-trimethoxybenzoate
Description
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2-methylphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-7-5-6-8-13(11)22-17(18)12-9-15(20-3)16(21-4)10-14(12)19-2/h5-10H,1-4H3 |
InChI Key |
YINXZKCLWXRSBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-methylphenyl 2,4,5-trimethoxybenzoate are influenced by its substitution pattern and ester group. Below is a comparative analysis with key analogs:
Methyl 3,4,5-Trimethoxybenzoate
- Structure : Methyl ester of 3,4,5-trimethoxybenzoic acid.
- Key Differences : The 3,4,5-trimethoxy substitution contrasts with the 2,4,5-trimethoxy arrangement, leading to distinct electronic and steric effects.
- Activity: Exhibits moderate antiproliferative activity against melanoma cells but lower potency compared to 2,4,5-substituted analogs in MCF7 breast cancer cells .
- Synthesis : Prepared via electrophilic bromination/nitration of methyl gallate derivatives .
Triphenyltin 2,4,5-Trimethoxybenzoate
- Structure : Incorporates a triphenyltin group instead of 2-methylphenyl.
- Key Differences: The organotin moiety enhances cytotoxicity due to tin’s affinity for biomolecules.
- Activity : Shows high in vitro antitumor activity (IC₅₀ values in nM range) against leukemia and colon cancer cells.
- Physical Properties : Melting point = 135–136°C; Mössbauer parameters (QS = 2.29, IS = 1.24) confirm tin coordination .
5-Decyl-2-(Methoxyacetyl)phenyl 2,4,5-Trimethoxybenzoate
- Structure : Contains a decyl chain and methoxyacetyl group on the phenyl ring.
- Key Differences : Enhanced lipophilicity (LogP = 6.44) improves membrane permeability.
- Activity : Used in studies targeting lipid metabolism and enzyme inhibition; precise biological data remain under investigation .
3-Pentadecylphenyl 2,4,5-Trimethoxybenzoate
- Structure : Features a long pentadecyl chain on the phenyl group.
- Key Differences : The hydrophobic chain increases molecular weight (MW = ~600 Da) and may prolong half-life in vivo.
- Synthesis: Prepared via TFAA-mediated acylation of hydrogenated cardanol .
Structure-Activity Relationship (SAR) Insights
Methoxy Substitution :
- 2,4,5- vs. 3,4,5-Trimethoxy : The 2,4,5-isomer shows superior activity against MCF7 breast cancer cells but reduced potency in HeLa and other cell lines compared to 3,4,5-substituted analogs .
- Electron-Donating Effects : Methoxy groups enhance resonance stabilization, influencing binding to enzymes like topoisomerases .
Preparation Methods
Synthesis of 2,4,5-Trimethoxybenzoyl Chloride
The acid chloride intermediate is typically prepared by treating 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example:
Esterification with 2-Methylphenol
The acyl chloride is then reacted with 2-methylphenol under basic conditions:
-
Procedure : 2-Methylphenol (1.2 equiv) is dissolved in pyridine (3–5 mL per gram of phenol) at 0°C. The acyl chloride (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 1–2 hours. The mixture is quenched with ice-cold 1N HCl, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (petroleum ether/EtOAc) affords the ester in 70–85% yield.
Key Data :
Transesterification from Methyl Esters
Preparation of Methyl 2,4,5-Trimethoxybenzoate
Methyl esters of trimethoxybenzoic acid are synthesized via Fischer esterification or methylation of gallic acid derivatives:
Transesterification with 2-Methylphenol
The methyl ester undergoes transesterification using 2-methylphenol under acidic or basic catalysis:
-
Procedure : Methyl 2,4,5-trimethoxybenzoate (1.0 equiv) and 2-methylphenol (3.0 equiv) are heated at 120°C in the presence of p-toluenesulfonic acid (0.2 equiv) for 6–8 hours. Excess phenol is removed under reduced pressure, and the product is isolated in 60–75% yield.
Key Data :
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Coupling
Arylzinc reagents derived from 2-methylphenol can couple with trimethoxybenzoyl derivatives:
-
Procedure : 2-Methylphenylzinc bromide (1.5 equiv), prepared from 2-bromo-o-xylene and zinc dust, reacts with methyl 2-(methanesulfonyloxy)benzoate (1.0 equiv) in tetrahydrofuran (THF) using Pd(PPh₃)₄ (5 mol%) at 80°C. The product is isolated in 75–82% yield after aqueous workup.
Key Data :
One-Pot Synthesis from Gallic Acid Derivatives
Tandem Methylation-Esterification
Gallic acid is sequentially methylated and esterified in a single pot:
-
Procedure : Gallic acid (1.0 equiv) is treated with dimethyl sulfate (3.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 8 hours. 2-Methylphenol (1.2 equiv) is added, and the mixture is heated for an additional 4 hours. The crude product is purified via column chromatography (15% EtOAc/petroleum ether) to yield 65–70% of the target ester.
Key Data :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid Chloride Route | High purity, short reaction time | Requires handling SOCl₂ | 70–85% |
| Transesterification | Avoids acyl chloride synthesis | Long reaction time | 60–75% |
| Cross-Coupling | Functional group tolerance | Expensive catalysts | 75–82% |
| One-Pot Synthesis | Streamlined process | Moderate yields | 65–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
